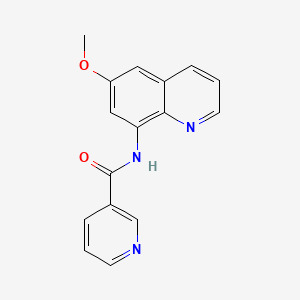

N-(6-methoxyquinolin-8-yl)pyridine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(6-methoxyquinolin-8-yl)pyridine-3-carboxamide, also known as MQPC, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various areas of research. MQPC is a highly stable and water-soluble compound that has been found to possess a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties. This compound has been studied extensively in recent years, and its potential applications are diverse and varied.

科学的研究の応用

Antiplasmodial Activity

Compounds prepared from 6-methoxyquinolin-8-amine, a similar compound to N-(6-methoxyquinolin-8-yl)nicotinamide, have been tested for their antiplasmodial activity against Plasmodium falciparum NF54 . The activity and the cytotoxicity were strongly influenced by the linker and its substitution . The most active compounds showed good activity and promising selectivity .

Antimalarial Activity

8-Quinolinamines, which include compounds similar to N-(6-methoxyquinolin-8-yl)nicotinamide, exhibited potent in vitro antimalarial activity . The most promising analogues have cured all animals at 25 mg/kg/day against drug-sensitive Plasmodium berghei and at 50 mg/kg/day against multidrug-resistant Plasmodium yoelii nigeriensis infections in Swiss mice .

Antileishmanial Activity

Several synthesized 8-quinolinamines exhibited in vitro antileishmanial activities comparable to the standard drug pentamidine .

Antifungal Activity

8-Quinolinamines also showed very promising antifungal activities against Candida albicans , Candida glabrata , Candida krusei , Cryptococcus neoformans , and Aspergillus fumigatus .

Antibacterial Activity

These compounds also demonstrated antibacterial activities against Staphylococcus aureus , methicillin-resistant S. aureus , and Mycobacterium intracellulare .

Anti-infective Properties

8-Quinolinamines and their amino acid conjugates have been synthesized as broad-spectrum anti-infectives . These compounds exhibited no cytotoxicity, making them a promising structural class of compounds as antiparasitic and antimicrobials .

作用機序

Target of Action

It’s worth noting that nicotinamide, a related compound, is known to play a significant role in cellular energy metabolism, dna repair, and transcription regulation .

Mode of Action

It’s known that nicotinamide, a related compound, is involved in the prevention and/or cure of pellagra, a disease caused by niacin deficiency .

Biochemical Pathways

Related compounds such as nicotinamide are known to be involved in various biological processes, including the tnfα signaling via nfκb, unfolded protein response, hypoxia, p53 pathway, apoptosis, mtorc1 signaling, and inflammatory response .

Pharmacokinetics

It’s known that nicotinamide is absorbed almost completely in the small intestine after ingestion, stored as nad in the liver, and excreted via the kidneys .

Result of Action

It’s known that related compounds such as nicotinamide have been implicated in multiple cancers, metabolic and liver diseases .

Action Environment

It’s known that the efficacy of related compounds such as nicotinamide can be influenced by factors such as diet, as nicotinamide is found in a variety of dietary sources .

特性

IUPAC Name |

N-(6-methoxyquinolin-8-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c1-21-13-8-11-4-3-7-18-15(11)14(9-13)19-16(20)12-5-2-6-17-10-12/h2-10H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWJRCYOUDPYYAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00877951 |

Source

|

| Record name | Nicotinamide, N-(6-methoxy-8-quinolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00877951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-methoxyquinolin-8-yl)nicotinamide | |

CAS RN |

19275-71-9 |

Source

|

| Record name | Nicotinamide, N-(6-methoxy-8-quinolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00877951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(dimethylamino)-2-methylpentan-3-yl]phenol hydrochloride](/img/structure/B6523034.png)

![2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine](/img/structure/B6523042.png)

![2-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6523058.png)

![1-[(2-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B6523084.png)

![4-(hydroxymethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B6523089.png)

![methyl (2E)-2-[(4-hydroxyphenyl)methylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6523101.png)

![ethyl (2E)-2-{[4-(carbamoylmethoxy)-3-methoxyphenyl]methylidene}-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6523116.png)

![ethyl (2E)-2-[(2-hydroxy-3-methoxyphenyl)methylidene]-7-methyl-3-oxo-5-(thiophen-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6523118.png)

![4-methyl-N-[(1Z)-3-methyl-4-oxo-5-{[(Z)-(1-phenylethylidene)amino]oxy}cyclohexa-2,5-dien-1-ylidene]benzene-1-sulfonamide](/img/structure/B6523126.png)